Scientific Field: Organic Chemistry
Summary of Application: The Grubbs Catalyst 2nd Generation is extensively used in the synthesis of a variety of natural products via ring-closing metathesis, ring rearrangement metathesis, and cross-metathesis . This includes the synthesis of chemotherapeutic agents, polymers, biopolymers, and agrochemicals .
Methods of Application: The catalyst is used in different organic reactions such as alkylation, arylation, isomerization, and olefin metathesis . These reactions are efficiently carried out in the presence of these catalysts within a short reaction time .
Results or Outcomes: The use of the Grubbs Catalyst in these reactions has led to the efficient synthesis of a variety of natural and biologically active compounds .
Scientific Field: Organic Synthesis
Results or Outcomes: The result of this process is the exclusive formation of the Z-isomer . The scope and limitations of this approach are discussed based on both computational and experimental mechanistic data .
Scientific Field: Energy Storage
Summary of Application: The Grubbs Catalysts have been used for the efficient dehydrogenation of LOHCs . This application goes beyond their well-established uses for olefin metathesis reactions .
Results or Outcomes: The use of the Grubbs Catalysts in this application has led to the efficient dehydrogenation of LOHCs .
Scientific Field: Organic Synthesis
Summary of Application: The Grubbs Catalyst 2nd Generation is used in cross-metathesis reactions . This process involves the exchange of groups between two olefins to form a new pair of olefins .
Results or Outcomes: The result of this process is the exclusive formation of the contra-thermodynamic Z-isomer . The scope and limitations of this approach are discussed based on both computational and experimental mechanistic data .
Scientific Field: Polymer Chemistry
Summary of Application: The Grubbs Catalyst 2nd Generation is used in the ring-opening metathesis polymerization (ROMP) of cyclic olefins . This process is used to synthesize a variety of polymers .
Results or Outcomes: The use of the Grubbs Catalyst in this application has led to the efficient synthesis of a variety of polymers .
Summary of Application: The Grubbs Catalyst 2nd Generation is used to synthesize trisubstituted olefins with excellent functional group tolerance and selectivity via cross-metathesis and ring-closing metathesis reactions .
Results or Outcomes: The use of the Grubbs Catalyst in this application has led to the efficient synthesis of trisubstituted olefins .
Grubbs Catalyst, specifically the second generation, is a transition metal carbene complex primarily used for olefin metathesis reactions. It is based on a ruthenium atom coordinated to several ligands, including two neutral electron-donating entities and two halides, along with an alkylidene moiety. The second-generation variant features a saturated N-heterocyclic carbene, which enhances its catalytic activity and stability compared to the first generation. This catalyst is notable for its resistance to moisture and air, making it easier to handle in laboratory settings .
The catalyst's efficiency extends to challenging substrates, including sterically hindered or electron-rich double bonds, which were limitations for earlier catalysts .
The synthesis of Grubbs Catalyst involves several steps:
Grubbs Catalyst has a wide range of applications in both academic and industrial settings:
Research into the interactions of Grubbs Catalyst with various substrates has revealed its ability to function effectively under diverse conditions. Studies indicate that it can handle electron-deficient substrates, including fluorinated olefins, which are often challenging for other catalysts. This adaptability highlights its unique position among olefin metathesis catalysts .
Grubbs Catalyst can be compared with several other catalysts used for olefin metathesis:
Compound Name | Key Features | Uniqueness |
---|---|---|
First Generation Grubbs Catalyst | Less stable; lower activity | Pioneering catalyst for olefin metathesis |
Hoveyda-Grubbs Catalyst | Phosphine-free; better stability at lower temperatures | Enhanced reactivity with electron-deficient substrates |
Third Generation Grubbs Catalyst | Fast initiation; uses labile pyridine ligands | Significantly increased initiation rates |
The second-generation Grubbs Catalyst stands out due to its balance of high activity and ease of handling, making it a preferred choice in many synthetic applications .
Flammable;Irritant